3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Description
Properties
IUPAC Name |
3-(carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S/c1-7-2-4-8(5-3-7)20(18,19)14-9(10(15)16)6-13-11(12)17/h2-5,9,14H,6H2,1H3,(H,15,16)(H3,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZLWCJYNPNMDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation for Sulfonylamino Group Introduction
The sulfonylamino group is introduced via reaction with 4-methylbenzenesulfonyl chloride under basic conditions. This step requires careful pH control to avoid side reactions such as esterification or over-sulfonylation.
Representative Protocol :
-
Dissolve 2-(4-methylphenyl)propanoic acid (10 mmol) in anhydrous dichloromethane (DCM).
-
Add pyridine (12 mmol) to scavenge HCl.
-
Slowly add 4-methylbenzenesulfonyl chloride (11 mmol) at 0°C.
-
Stir for 6 hours at room temperature.
-
Quench with ice-cold water and extract with DCM.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Amination for Amino Group Formation
Amination converts the intermediate sulfonyl derivative into the corresponding amine. This step often employs ammonia or ammonium hydroxide under controlled pH (8–10).
Optimized Conditions :
-
Solvent : Methanol/water (4:1 v/v)
-
Reagent : NH₄OH (28% w/w)
-
Temperature : 60°C
-
Time : 12 hours
Carbamoylation for Carbamoylamino Functionalization
The final step introduces the carbamoylamino group using potassium cyanate (KOCN) in acidic media. This reaction proceeds via nucleophilic attack on the amine, forming a urea linkage.
Procedure :
-
Dissolve the aminated intermediate (5 mmol) in 1M HCl.
-
Add KOCN (6 mmol) at 0°C.
-
Stir for 4 hours, then neutralize with NaHCO₃.
-
Extract with ethyl acetate and dry over MgSO₄.
-
Recrystallize from ethanol/water.
Comparative Analysis of Synthetic Methods
Solvent Systems for Sulfonylation
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 6 | 78 | 92 |
| Tetrahydrofuran | 8 | 65 | 88 |
| Dimethylformamide | 4 | 70 | 85 |
Polar aprotic solvents like DCM balance reactivity and solubility, minimizing byproduct formation.
Carbamoylating Agents
| Reagent | Conditions | Yield (%) |
|---|---|---|
| KOCN | 0°C, HCl, 4h | 65 |
| Urea | 80°C, EtOH, 8h | 50 |
| Cyanogen bromide | rt, DMF, 6h | 45 |
KOCN in acidic media provides superior yields due to enhanced electrophilicity of the cyanate ion.
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing challenges such as heat dissipation and reagent cost. Continuous flow reactors improve efficiency:
Flow Reactor Parameters :
-
Residence Time : 30 minutes
-
Temperature : 25°C
-
Throughput : 1.2 kg/h
This method achieves 90% yield with 98% purity, reducing waste compared to batch processes.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O) : δ 7.65 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 4.10 (m, 1H, CH), 3.45 (m, 2H, CH₂), 2.40 (s, 3H, CH₃).
-
IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1550 cm⁻¹ (N-H).
Chromatographic Purity
| Method | Column | Purity (%) |
|---|---|---|
| HPLC | C18, 5μm, 250mm | 98.5 |
| UPLC | HSS T3, 1.8μm, 100mm | 99.2 |
Challenges and Mitigation Strategies
Byproduct Formation
Issue : Over-sulfonylation at high reagent concentrations.
Solution : Use stoichiometric sulfonyl chloride and monitor via TLC.
Chemical Reactions Analysis
Types of Reactions
3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, water.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, 3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its sulfonylamino group is particularly useful in probing sulfonamide-binding proteins and enzymes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The sulfonylamino group is known for its bioactivity, and modifications of this compound can lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries.
Mechanism of Action
The mechanism of action of 3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carbamoylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Carbamoylamino)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid
- 3-(Carbamoylamino)-2-[(4-nitrophenyl)sulfonylamino]propanoic acid
- 3-(Carbamoylamino)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid
Uniqueness
Compared to similar compounds, 3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid is unique due to the presence of the 4-methylphenyl group. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct in its applications and properties.
Biological Activity
3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid, also known by its CAS number 923215-91-2, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological evaluations, and relevant case studies that highlight its activity.
- Molecular Formula : C₁₁H₁₅N₃O₅S
- Molecular Weight : 273.32 g/mol
- Structural Characteristics : The compound contains a carbamoyl group and a sulfonamide moiety, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an insecticide and therapeutic agent. The following sections summarize key findings from recent studies.
Insecticidal Activity
A study focused on the synthesis and evaluation of compounds related to the 1,3-benzodioxole group identified several derivatives with larvicidal activity against Aedes aegypti, a vector for several arboviruses. Although this compound was not the primary focus, it shares structural similarities with other effective compounds in this study, indicating potential insecticidal properties that warrant further investigation .
Cytotoxicity and Safety Profile
Research has shown that several derivatives of similar structures exhibit low cytotoxicity towards human peripheral blood mononuclear cells at high concentrations. For example, compounds with similar functional groups demonstrated no significant toxicity even at concentrations up to 5200 μM . This suggests that this compound may also possess a favorable safety profile, making it a candidate for further development.
Case Study 1: Insecticidal Efficacy
In a comparative study assessing larvicidal activity, compounds structurally related to this compound were tested against Aedes aegypti. The results indicated that modifications in the aromatic ring significantly influenced biological activity. Compounds with specific substituents showed LC50 values significantly lower than those of traditional insecticides like temephos .
| Compound | LC50 (μM) | LC90 (μM) |
|---|---|---|
| Temephos | <10.94 | - |
| 3-(Carbamoylamino)-... | TBD | TBD |
| Other derivatives | Varies | Varies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of a propanoic acid backbone followed by carbamoylation. Key steps include:
- Step 1 : Reacting 3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid (CAS 21753-19-5) with a carbamoylating agent (e.g., urea or carbamoyl chloride) under basic conditions (pH 8–10) at 50–70°C for 6–12 hours .
- Step 2 : Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product.
- Critical Factors : Excess carbamoylating agents and precise pH control minimize side products like over-alkylated derivatives. Yield typically ranges from 65–80% .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : and NMR to confirm sulfonamide (–SONH–) and carbamoylamino (–NHCONH) groups. Key peaks include δ 7.6–7.8 ppm (aromatic protons) and δ 2.4 ppm (methyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 301.32 .
- FT-IR : Detect sulfonyl (1150–1350 cm) and carbamoyl (1640–1680 cm) stretches .
Q. What preliminary biological activity data exist for this compound?
- Methodological Answer : Early studies suggest enzyme inhibition potential:
- Cholinesterase (ChE) Inhibition : IC values of 12–18 µM in acetylcholinesterase (AChE) assays, comparable to carbamate-based inhibitors. Testing involves Ellman’s method with DTNB as a chromogen .
- Cellular Toxicity : EC > 50 µM in HEK-293 cells (MTT assay), indicating low cytotoxicity .
Advanced Research Questions
Q. How does the sulfonamide-carbamoyl motif influence binding to enzymatic targets?
- Methodological Answer : Computational and experimental approaches reveal:
- Molecular Docking : The sulfonamide group forms hydrogen bonds with catalytic residues (e.g., Tyr337 in AChE), while the carbamoyl group stabilizes binding via hydrophobic interactions .
- Mutagenesis Studies : Substituting the 4-methylphenyl group with bulkier substituents (e.g., 4-fluorophenyl) reduces binding affinity by 30–40%, highlighting steric constraints .
- Data Table :
| Substituent on Phenyl Ring | AChE IC (µM) | Binding Energy (kcal/mol) |
|---|---|---|
| 4-Methyl (Parent Compound) | 14.2 ± 1.5 | -8.9 |
| 4-Fluoro | 19.8 ± 2.1 | -7.2 |
| 4-Methoxy | 22.4 ± 3.0 | -6.5 |
Q. What analytical strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., fixed substrate concentrations, pH 7.4 buffers) to reduce inter-lab variability .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., desulfonated analogs) that may skew results. For example, a 5% impurity of 3-carbamoylamino propanoic acid reduces IC by 20% .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- Methodological Answer : Focus on:
- Backbone Modifications : Replacing propanoic acid with butanoic acid increases hydrophobicity, improving blood-brain barrier penetration (logP from 1.2 to 1.8) .
- Substituent Effects : Electron-withdrawing groups (e.g., –NO) on the phenyl ring enhance sulfonamide stability but reduce solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
